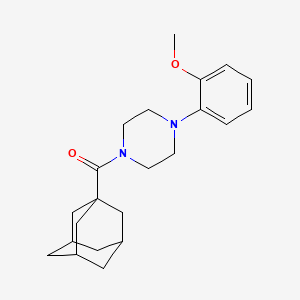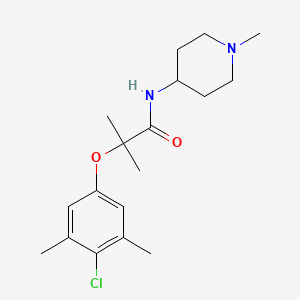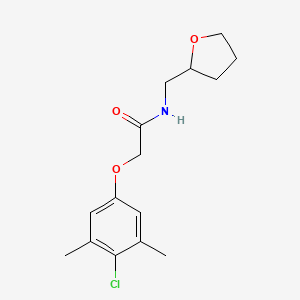
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine, also known as A-366, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. A-366 is a piperazine derivative that has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs to treat various diseases.
Mecanismo De Acción
The mechanism of action of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to bind to the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and pain. By binding to the CB2 receptor, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine can modulate the activity of immune cells and reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to reduce neuropathic pain and inflammation. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to modulate the activity of immune cells, which can reduce inflammation and pain. Additionally, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new drugs to treat various diseases. Additionally, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been found to be well-tolerated in animal studies, which is important for the development of new drugs. However, one limitation of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is its relatively complex synthesis method, which may limit its use in large-scale drug development.
Direcciones Futuras
There are several potential future directions for the study of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine. One direction is the development of new drugs based on the structure of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine that exhibit even greater potency and selectivity for the CB2 receptor. Another direction is the investigation of the potential therapeutic applications of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine and its effects on the endocannabinoid system.
Métodos De Síntesis
The synthesis of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-adamantanecarbonyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine.
Aplicaciones Científicas De Investigación
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has also been found to be effective in reducing neuropathic pain and inflammation, making it a promising candidate for the development of new drugs to treat these conditions.
Propiedades
IUPAC Name |
1-adamantyl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-26-20-5-3-2-4-19(20)23-6-8-24(9-7-23)21(25)22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHDINKWJNBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone](/img/structure/B4983398.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)
![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)

![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)


![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)
